N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a combination of pyrazine, oxadiazole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.
Preparation of Pyrazine Derivative: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of 1,2,4-Oxadiazole Ring: This ring is often synthesized via the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, under dehydrating conditions.
Coupling Reactions: The pyrazine and oxadiazole rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of Thiophene Ring: The thiophene ring is introduced through a similar coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of multiple heterocyclic rings makes it a promising candidate for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique combination of rings could impart desirable characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyrazine and oxadiazole rings could facilitate binding to metal ions or other cofactors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1,3,4-Oxadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide: Similar structure but with a different oxadiazole isomer.
N-(2-(1,2,4-Triazol-3-yl)phenyl)-2-(thiophen-2-yl)acetamide: Contains a triazole ring instead of an oxadiazole ring.
N-(2-(Pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
The uniqueness of N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide lies in its combination of three different heterocyclic rings, which can impart a wide range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-17(11-14-5-3-9-27-14)22-15-6-2-1-4-13(15)10-18-23-19(24-26-18)16-12-20-7-8-21-16/h1-9,12H,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJODOFKFQAWFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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